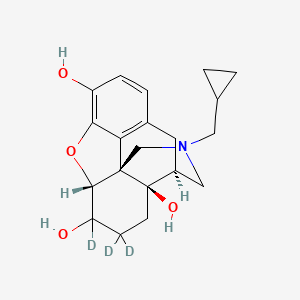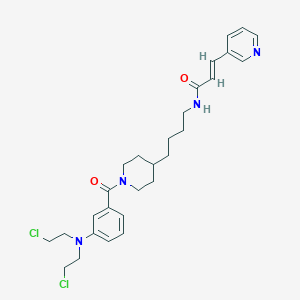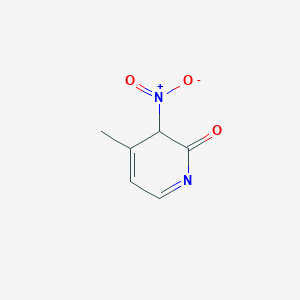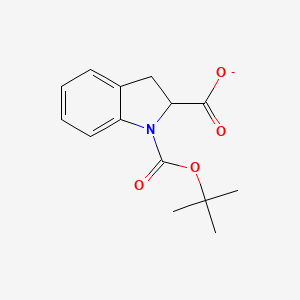
6-Naltrexol-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Naltrexol-d3 is a deuterated form of 6-Naltrexol, which is the primary urinary metabolite of Naltrexone. Naltrexone is an opioid receptor antagonist used primarily in the management of alcohol and opiate dependence . The deuterated form, this compound, is often used as an internal standard in various analytical methods due to its stability and distinct mass spectrometric properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Naltrexol-d3 typically involves the deuteration of 6-Naltrexol. This process can be achieved through catalytic hydrogenation using deuterium gas. The reaction conditions often include the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure selective deuteration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for quality assurance .
Analyse Chemischer Reaktionen
Types of Reactions
6-Naltrexol-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound back to Naltrexone under specific conditions.
Reduction: The compound can be reduced to form other metabolites.
Substitution: Deuterium atoms in this compound can be replaced with hydrogen under certain conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Acidic or basic conditions can facilitate the exchange of deuterium with hydrogen.
Major Products Formed
The major products formed from these reactions include Naltrexone and other minor metabolites, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-Naltrexol-d3 is widely used in scientific research, particularly in:
Pharmaceutical Research: As an internal standard in the quantification of Naltrexone and its metabolites.
Forensic Analysis: Used in toxicology to monitor drug levels in biological samples.
Clinical Toxicology: Helps in the study of drug metabolism and pharmacokinetics.
Pain Prescription Monitoring: Assists in ensuring compliance with prescribed opioid treatments.
Wirkmechanismus
6-Naltrexol-d3, like its non-deuterated counterpart, acts as an opioid receptor antagonist. It binds to the mu-opioid receptors, blocking the effects of endogenous opioids. This leads to the antagonization of most of the subjective and objective effects of opiates, including respiratory depression, miosis, euphoria, and drug craving .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naltrexone: The parent compound, used in the treatment of alcohol and opiate dependence.
Naloxone: Another opioid antagonist, used primarily in the treatment of opioid overdose.
6-Naltrexol: The non-deuterated form of 6-Naltrexol-d3, also a metabolite of Naltrexone.
Uniqueness
This compound is unique due to its deuterated nature, which provides distinct advantages in analytical applications. The presence of deuterium atoms enhances the stability and mass spectrometric properties, making it an ideal internal standard for various analytical methods .
Eigenschaften
Molekularformel |
C20H25NO4 |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
(1R,5S,13R,17R)-3-(cyclopropylmethyl)-14,15,15-trideuterio-12-oxa-3-azapentacyclo[9.6.1.01,13.05,17.07,18]octadeca-7(18),8,10-triene-10,14,17-triol |
InChI |
InChI=1S/C20H25NO4/c22-14-4-3-12-7-13-9-21(8-11-1-2-11)10-19-16(12)17(14)25-18(19)15(23)5-6-20(13,19)24/h3-4,11,13,15,18,22-24H,1-2,5-10H2/t13-,15?,18-,19-,20+/m0/s1/i5D2,15D |
InChI-Schlüssel |
ZYAFTTGQPBNIRE-ZZQLOYNYSA-N |
Isomerische SMILES |
[2H]C1(C[C@]2([C@H]3CC4=C5[C@@]2(CN(C3)CC6CC6)[C@H](C1([2H])O)OC5=C(C=C4)O)O)[2H] |
Kanonische SMILES |
C1CC1CN2CC3CC4=C5C(=C(C=C4)O)OC6C5(C2)C3(CCC6O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,2,2,2-tetradeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12366072.png)

![(6S)-2-methoxy-3-(3-methoxypropoxy)-10-oxo-6-propan-2-yl-5,6-dihydropyrido[1,2-h][1,7]naphthyridine-9-carboxylic acid](/img/structure/B12366077.png)

![5-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-bromophenol](/img/structure/B12366087.png)
![(2E,4E,6E,8E,10E,12E,14E,16E,18E)-1,20-bis[(4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaene-1,20-dione](/img/structure/B12366089.png)



